molecular formula C19H27NO3S B5557319 (1R*,3S*)-7-{[(3,5-dimethylbenzyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol

(1R*,3S*)-7-{[(3,5-dimethylbenzyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol

Cat. No. B5557319
M. Wt: 349.5 g/mol
InChI Key: GERPZJORDSYTEY-CALCHBBNSA-N
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Description

Synthesis Analysis

Synthesis of azaspiro compounds, including those similar to the target molecule, often involves complex multi-step reactions aiming to establish the spirocyclic framework while maintaining the desired stereochemistry. For instance, the novel synthesis of tetrasubstituted azaspiro[4.4]nonanes showcases the intricacies involved in crafting spirocyclic structures, employing diiron nonacarbonyl-assisted spirocyclization reactions and stereochemical control through NOESY NMR spectroscopy (Gravestock & McKenzie, 2002). Additionally, the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane underscores the importance of maintaining stereochemistry during key steps such as addition reactions and cyclization (Mai et al., 2010).

Molecular Structure Analysis

The molecular structure of azaspiro compounds is characterized by their spirocyclic architecture, which significantly influences their chemical behavior and interactions. The stereochemistry of these molecules is critical, as demonstrated in studies involving the stereocontrolled preparation of acyltetrahydrofurans, where the arrangement of substituents around the spirocyclic system impacts the molecule's overall properties and reactivity (Overman & Rishton, 2003).

Chemical Reactions and Properties

Azaspiro compounds participate in a variety of chemical reactions, leveraging their unique structural features for diverse synthetic applications. For example, the reactivity of such compounds with primary amines and formaldehyde to produce mixtures of derivatives highlights the potential for functionalization and further chemical modification (Khrustaleva et al., 2018). The synthesis of perhydro-1,3-dioxa-6-azocines further illustrates the capacity for generating novel ring systems through strategic reactions (Kukharev, 1995).

Physical Properties Analysis

The physical properties of azaspiro compounds, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. Studies on the crystal structure and biological activity of related compounds provide insights into how the spirocyclic framework and substituents affect these properties. For example, the crystal structure analysis of a synthesized dioxaspiro compound revealed non-planar configurations and hydrogen bonding interactions, demonstrating the impact of molecular architecture on physical properties (Yuan et al., 2017).

Chemical Properties Analysis

The chemical properties of azaspiro compounds, including reactivity, stability, and interaction with other molecules, are crucial for their application in synthesis and medicinal chemistry. Research on the synthesis and pharmacological evaluation of azaspiro[4.5]decanes as dopamine agonists showcases the therapeutic potential of these molecules, emphasizing their chemical properties that enable biological activity (Brubaker & Colley, 1986).

Scientific Research Applications

Synthesis Methodologies

  • Innovative Synthesis Approaches : Several studies have been dedicated to developing innovative synthesis methodologies for spirocyclic compounds. For instance, the synthesis and isolation of distinct diastereomers through spirocyclization reactions demonstrate the complexity and specificity of synthetic routes for these compounds. This highlights the potential for designing tailored synthesis pathways for the compound of interest, enhancing its accessibility for further research applications (Gravestock & McKenzie, 2002).

  • Enantioselective Synthesis : The stereocontrolled synthesis of spirocyclic compounds underscores the significance of chirality in the synthesis and application of these molecules. The ability to precisely control the stereochemistry opens up avenues for the creation of enantiomerically pure compounds, which could be crucial for the biological activity and application of the compound (Overman & Rishton, 2003).

Potential Biological and Medicinal Applications

  • Anticancer Activity : The synthesis of new 1-thia-azaspiro[4.5]decane derivatives and their evaluation against various cancer cell lines indicate a potential interest in spirocyclic compounds for therapeutic applications. The moderate to high inhibition activities observed suggest that similar structures could be explored for anticancer properties (Flefel et al., 2017).

Chemical Properties and Reactions

  • Stereochemistry and Reactivity : Studies on the stereochemistry and reactivity of spirocyclic compounds offer insights into their complex behaviors in chemical reactions. Understanding these aspects is crucial for exploiting the compound for specific scientific or industrial applications, as the functionalization and reactivity can significantly impact the compound's utility (Suter et al., 2000).

properties

IUPAC Name

1-[(1S,3R)-1,3-dihydroxy-7-azaspiro[3.5]nonan-7-yl]-2-[(3,5-dimethylphenyl)methylsulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3S/c1-13-7-14(2)9-15(8-13)11-24-12-18(23)20-5-3-19(4-6-20)16(21)10-17(19)22/h7-9,16-17,21-22H,3-6,10-12H2,1-2H3/t16-,17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERPZJORDSYTEY-CALCHBBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CSCC(=O)N2CCC3(CC2)C(CC3O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)CSCC(=O)N2CCC3(CC2)[C@@H](C[C@@H]3O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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